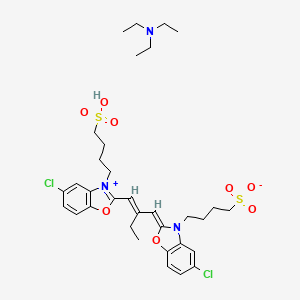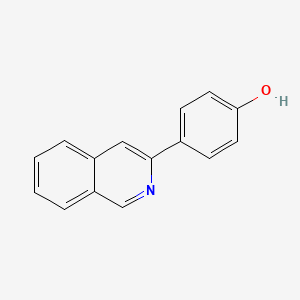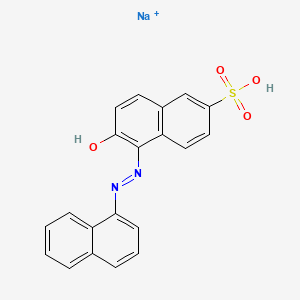
5-chloro-2,3-dibromofluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dibromofluorobenzene is an organic compound with the molecular formula C6H2Br2ClF It is a halogenated derivative of benzene, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dibromofluorobenzene typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient and consistent production. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance yield and reduce side reactions . The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dibromofluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Biaryl compounds are commonly formed.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dibromofluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-2,3-dibromofluorobenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but different substitution pattern.
5-Bromo-1,3-dichloro-2-fluorobenzene: Another halogenated benzene derivative with different halogen positions.
Uniqueness
5-Chloro-2,3-dibromofluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry.
Propiedades
Número CAS |
92771-38-5 |
|---|---|
Fórmula molecular |
C33H45Cl2N3O8S2 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H30Cl2N2O8S2.C6H15N/c1-2-19(15-26-30(11-3-5-13-40(32,33)34)22-17-20(28)7-9-24(22)38-26)16-27-31(12-4-6-14-41(35,36)37)23-18-21(29)8-10-25(23)39-27;1-4-7(5-2)6-3/h7-10,15-18H,2-6,11-14H2,1H3,(H-,32,33,34,35,36,37);4-6H2,1-3H3 |
Clave InChI |
WBEYWDOEKGGXFF-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)/C=C\3/N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
SMILES canónico |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
| 92771-38-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,9S,10R)-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496427.png)

![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)


![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)







